5-(3,4-dimethylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-Dimethylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group and two aromatic rings, one of which is substituted with methyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with N-methyl-N-phenylhydroxylamine to form the corresponding oxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
5-(3,4-Dimethylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both an oxazole ring and a carboxamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-9-10-15(11-14(13)2)18-12-17(20-23-18)19(22)21(3)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
VHPMTCUEYGEKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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